molecular formula C15H13N3O3 B11453885 1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole

1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole

Cat. No.: B11453885
M. Wt: 283.28 g/mol
InChI Key: HEFDAHIIIZVIHQ-BQYQJAHWSA-N
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Description

1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the ethenyl group and the oxazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the nitration of the oxazole ring using nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group on the oxazole ring plays a crucial role in its bioactivity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole: Lacks the ethenyl and oxazole groups, making it less complex and with different biological activities.

    3-methyl-1H-indole: Similar core structure but lacks the nitro-oxazole moiety.

    1-methyl-3-(2-nitroethenyl)-1H-indole: Similar structure but with a different substitution pattern on the ethenyl group.

Uniqueness

1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole is unique due to the presence of the nitro-oxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-methyl-5-[(E)-2-(1-methylindol-3-yl)ethenyl]-4-nitro-1,2-oxazole

InChI

InChI=1S/C15H13N3O3/c1-10-15(18(19)20)14(21-16-10)8-7-11-9-17(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+

InChI Key

HEFDAHIIIZVIHQ-BQYQJAHWSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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